3-Chloro-4-hydrazinylpyridine
Description
Significance of Pyridine (B92270) Derivatives in Chemical and Biological Research
Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with their structural motifs appearing in a vast array of natural products, pharmaceuticals, and functional materials. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, imparts unique properties such as aromaticity, planarity, and a dipole moment that make it a valuable scaffold in drug discovery. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. google.com In medicinal chemistry, the incorporation of a pyridine nucleus is a widely used strategy to enhance the solubility, bioavailability, and therapeutic efficacy of drug candidates. google.com Beyond medicine, pyridine derivatives are integral to agrochemicals, serving as effective herbicides and fungicides, and are also used in the manufacturing of dyes and polymers. google.com
Overview of Hydrazinylpyridine Compounds in Chemical Synthesis
Hydrazinylpyridines, also known as pyridylhydrazines, are a class of pyridine derivatives characterized by the presence of a hydrazine (B178648) (-NHNH₂) substituent. This functional group is highly reactive and serves as a versatile nucleophile in organic synthesis. The hydrazine moiety can readily react with electrophilic species, most notably carbonyl compounds like aldehydes and ketones, to form stable hydrazone linkages. google.comnih.gov This reactivity is fundamental to their role as building blocks for more complex molecular architectures.
A primary application of hydrazinopyridines is in the synthesis of fused heterocyclic ring systems. cdnsciencepub.comCurrent time information in Bangalore, IN. Through cyclocondensation reactions, where the hydrazine group and another reactive site on the pyridine ring participate in ring formation, a variety of bicyclic and polycyclic structures can be accessed. google.com Prominent examples include the synthesis of pyrazolo[3,4-b]pyridines, which are known bioactive compounds, and google.comchemicalbook.comresearchgate.nettriazolo[4,3-a]pyridines, a scaffold found in numerous pharmaceuticals. cdnsciencepub.combeilstein-journals.orgnih.gov The specific isomer of the hydrazinylpyridine dictates the resulting fused ring system, making these compounds tailored precursors for targeted heterocyclic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
(3-chloropyridin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-3-8-2-1-5(4)9-7/h1-3H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLPDTCXZOVJBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 4 Hydrazinylpyridine
Nucleophilic Aromatic Substitution Approaches
The direct reaction of a chloropyridine precursor with hydrazine (B178648) hydrate (B1144303) is a common and effective method for synthesizing hydrazinylpyridines. However, the choice of starting material is crucial for obtaining the desired isomer.
The reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate does not yield the target compound, 3-Chloro-4-hydrazinylpyridine. Instead, due to the electronic activation provided by the ring nitrogen, the chlorine atom at the C-2 position (ortho) is preferentially substituted. This reaction regioselectively produces 3-chloro-2-hydrazinopyridine (B1363166) . google.comgoogle.comchemicalbook.com
Multiple patents describe high-yield methods for this specific transformation. One approach involves reacting 2,3-dichloropyridine with hydrazine hydrate in a polar solvent such as ethanol (B145695), methanol, or dimethylformamide (DMF) under reflux conditions for 4 to 8 hours. google.com This process has been reported to produce 3-chloro-2-hydrazinopyridine in yields ranging from 95% to 99%. google.comchemicalbook.com The addition of a polar solvent is noted to significantly shorten reaction times and reduce the required amount of hydrazine hydrate compared to solvent-free methods. google.com
Table 1: Synthesis of 3-chloro-2-hydrazinopyridine from 2,3-Dichloropyridine
| Precursor | Reagent | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,3-Dichloropyridine | Hydrazine Hydrate | Ethanol/Methanol | 4 | 97% | google.com |
| 2,3-Dichloropyridine | Hydrazine Hydrate | Ethanol | 5 | 99% | google.com |
| 2,3-Dichloropyridine | Hydrazine Hydrate | DMF | 6 | 97% | google.com |
| 2,3-Dichloropyridine | Hydrazine Hydrate | DMAC | 6 | 98% | google.com |
| 2,3-Dichloropyridine | Hydrazine Hydrate | Ethanol | 72 | - | google.com |
To synthesize the target compound, This compound , the logical precursor for a direct nucleophilic substitution would be 3,4-dichloropyridine (B130718) . In this molecule, the chlorine atom at the C-4 position is highly activated by the para-positioned ring nitrogen, making it significantly more susceptible to displacement by a nucleophile like hydrazine than the unactivated chlorine at the C-3 (meta) position. researchgate.net The reaction with hydrazine hydrate would selectively occur at the C-4 position to yield this compound.
While this specific reaction is not detailed in the provided search results, the underlying principle is well-established. For comparison, the synthesis of the parent compound, 4-hydrazinylpyridine, is readily achieved by reacting 4-chloropyridine (B1293800) with hydrazine monohydrate in a solvent like 1-propanol (B7761284) under reflux conditions for approximately 18 hours. jst.go.jpmdpi.com This demonstrates the high reactivity of the C-4 position towards hydrazinolysis.
2-Chloropyridine (B119429) is not a suitable starting material for the synthesis of this compound via this method, as it lacks the required chlorine substituent at the 3-position. The reaction of 2-chloropyridine with hydrazine yields 2-hydrazinopyridine.
The use of 2-Fluoro-3-chloropyridine as a precursor for this compound is not chemically feasible through a direct substitution. The fluorine atom at the C-2 position is an excellent leaving group and is highly activated by the adjacent nitrogen atom. Therefore, reaction with hydrazine would lead to the formation of 3-chloro-2-hydrazinopyridine, not the desired 4-hydrazino isomer.
The synthetic methodologies described can be extended to the use of alkylhydrazines (e.g., methylhydrazine) as nucleophiles instead of hydrazine hydrate. researchgate.netthieme-connect.com This approach results in the formation of N-alkylated hydrazinylpyridines. The same principles of regioselectivity apply; the position of substitution on the pyridine (B92270) ring is determined by the electronic activation from the ring nitrogen.
While specific examples detailing the reaction of 3,4-dichloropyridine with an alkylhydrazine to produce a 3-chloro-4-(alkylhydrazinyl)pyridine are not available in the search results, the general method is considered reliable. researchgate.netthieme-connect.com For instance, prazepam synthesis involves a step where a benzophenone (B1666685) derivative is treated with hydrazine hydrate, demonstrating the broad applicability of hydrazines in forming new C-N bonds in complex molecules. wikipedia.org
Reaction of Chloropyridines with Hydrazine Hydrate
Green Chemistry Approaches to Hydrazinylpyridine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety and efficiency. For the synthesis of hydrazinylpyridines, these approaches focus on the use of safer solvents, alternative energy sources, and catalytic methods.
Environmentally Benign Solvent Systems
The selection of an appropriate solvent is a critical factor in developing an environmentally friendly synthetic process. For the synthesis of substituted hydrazinylpyridines, research has demonstrated the efficacy of using simple alcohols, such as ethanol and methanol, and diethyl ether as reaction media. researchgate.netthieme-connect.com These solvents are considered more environmentally benign compared to traditional aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
One study highlights an efficient and reliable synthesis of substituted hydrazinylpyridines via nucleophilic substitution of a chlorine substituent in different chloropyridines using hydrazine hydrate as the nucleophile. researchgate.netthieme-connect.com The use of simple alcohols and diethyl ether as the only organic solvents makes the process environmentally and user-friendly, with the potential to achieve high atomic efficiency. researchgate.netthieme-connect.com For instance, the synthesis of 4-hydrazinylpyridine from 4-chloropyridine has been successfully carried out in 1-propanol. mdpi.com While this specific example does not involve the 3-chloro substituent, it establishes the utility of alcoholic solvents for the hydrazinolysis of chloropyridines.
The use of water as a co-solvent is another key aspect of green solvent systems. While not always suitable for the initial nucleophilic substitution due to the reactivity of hydrazine, aqueous systems can be employed in subsequent steps or for the synthesis of related heterocyclic structures.
Visible-Light Mediated Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, offering a green alternative to traditional methods that often require harsh conditions or toxic metal catalysts. researchgate.net This methodology utilizes the energy of visible light to initiate chemical transformations through single-electron transfer pathways.
While specific studies on the visible-light mediated synthesis of this compound are not extensively documented, the application of this technology to related nitrogen-containing heterocycles is well-established. For example, a selective and high-yielding synthesis of polysubstituted pyrazoles has been reported through a visible-light photoredox catalysis-promoted reaction of hydrazine with Michael acceptors. researchgate.net This method employs very mild reaction conditions and uses air as the terminal oxidant, making the process environmentally benign. researchgate.net Furthermore, visible light has been successfully used to promote the intramolecular C–H amination in the synthesis of carbazoles, with nitrogen as the sole byproduct. rsc.org These examples suggest the potential for developing visible-light-driven methods for the functionalization of the pyridine ring, which could be extended to the synthesis of this compound.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and often enable reactions under solvent-free conditions. researchgate.nettubitak.gov.trmdpi.com This technology utilizes microwave irradiation to efficiently and uniformly heat the reaction mixture, leading to faster reaction rates.
In the context of hydrazinylpyridine derivatives, microwave irradiation has been successfully employed in multi-step reactions starting from 2,3-dichloropyridine and hydrazine hydrate to produce novel 1,2,4-triazolo[4,3-a]pyridine derivatives. researchgate.nettubitak.gov.tr One study details the synthesis of the starting material, 3-chloro-2-hydrazinylpyridine, followed by subsequent microwave-assisted cyclization reactions. researchgate.nettubitak.gov.tr For instance, the reaction of 3-chloro-2-hydrazinylpyridine with diethyl oxalate (B1200264) was carried out under microwave irradiation (150 W, 140 °C, 200 psi) for 15 minutes. tubitak.gov.tr Similarly, the reaction of isonicotinylhydrazine (a related hydrazinylpyridine) with flavanone (B1672756) derivatives under microwave irradiation resulted in high yields in under 5 minutes. orientjchem.org These findings strongly suggest that microwave-assisted synthesis could be a highly effective and green method for the preparation of this compound, significantly accelerating the nucleophilic substitution reaction.
Optimization of Synthetic Pathways
The optimization of synthetic pathways is crucial for maximizing the yield and purity of the target compound while minimizing waste and energy consumption. Key parameters that are often fine-tuned include reaction temperature, pressure, solvent selection, and the stoichiometry of the reactants.
Reaction Condition Parameters (Temperature, Pressure)
Temperature is a critical parameter in the synthesis of hydrazinylpyridines. The nucleophilic aromatic substitution reaction typically requires heating to proceed at a reasonable rate. For the synthesis of the related isomer, 3-chloro-2-hydrazinopyridine, from 2,3-dichloropyridine and hydrazine hydrate, reflux conditions are commonly employed in solvents like ethanol, tetrahydrofuran (B95107), or dimethylformamide. A patent for a high-yield synthesis of this isomer specifies a reflux reaction for 4-8 hours. google.com
While atmospheric pressure is generally sufficient for these reactions, the use of sealed vessels, such as ACE tubes, can allow for reactions to be carried out at temperatures above the solvent's boiling point, potentially leading to shorter reaction times and improved yields. researchgate.netthieme-connect.com Microwave-assisted syntheses also inherently involve elevated temperatures and pressures, which contributes to the rapid reaction rates observed. tubitak.gov.tr
Solvent Selection and Stoichiometry
The choice of solvent can significantly influence the outcome of the synthesis. Polar solvents are generally preferred for the reaction between a chloropyridine and hydrazine hydrate. google.com A Chinese patent for the high-yield synthesis of 3-chloro-2-hydrazinopyridine lists methanol, ethanol, dimethylformamide (DMF), dimethylacetamide (DMAC), and tetrahydrofuran (THF) as suitable polar solvents. google.com The selection among these will depend on factors such as solubility of the starting materials, boiling point for the desired reaction temperature, and green chemistry considerations.
The stoichiometry of the reactants is another key factor to optimize. In the synthesis of 3-chloro-2-hydrazinopyridine, an excess of hydrazine hydrate is typically used. One patented method specifies a molar ratio of 2,3-dichloropyridine to hydrazine hydrate of 1:4-6. google.com This excess of the nucleophile helps to drive the reaction to completion and maximize the yield of the desired product. The patent also details the mass ratio of hydrazine hydrate to the polar solvent, indicating that a relatively small amount of solvent is used, which is beneficial from both an economic and environmental perspective. google.com
The following table summarizes the optimized reaction conditions for the synthesis of 3-chloro-2-hydrazinopyridine from a Chinese patent, which can serve as a valuable reference for the synthesis of the this compound isomer.
| Parameter | Optimized Value | Reference |
| Starting Material | 2,3-Dichloropyridine | google.com |
| Nucleophile | Hydrazine Hydrate (≥80% purity) | google.com |
| Molar Ratio (Dichloropyridine:Hydrazine Hydrate) | 1 : 4-6 | google.com |
| Solvent | Methanol, Ethanol, DMF, DMAC, THF (or mixtures) | google.com |
| Mass Ratio (Hydrazine Hydrate:Solvent) | 1 : 0.05-0.25 | google.com |
| Reaction Time | 4-8 hours | google.com |
| Temperature | Reflux | google.com |
| Yield | 95-99% | google.com |
Catalyst Systems for Enhanced Selectivity and Rate
The reaction between a dihalopyridine and hydrazine can be sluggish and may lead to the formation of undesired byproducts, including isomeric monohydrazinylpyridines and dihydrazinylpyridines. To enhance the reaction rate and improve selectivity for the desired this compound, various catalytic systems have been explored, primarily drawing from methodologies developed for analogous pyridyl hydrazines.
The synthesis of the isomeric 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine has been shown to benefit significantly from the use of catalysts. These systems are often directly applicable to the synthesis of the 4-hydrazinyl isomer due to the similar underlying SNAr mechanism. The primary role of the catalyst is to increase the nucleophilicity of hydrazine or to activate the pyridine ring towards substitution.
Phase-Transfer and Base Catalysis: A notable approach involves the use of a combination of an inorganic base and a phase-transfer catalyst (PTC). In a patented process for the synthesis of (3-chloro-2-pyridyl)hydrazine, potassium hydroxide (B78521) (KOH) is used as the base, while a quaternary ammonium (B1175870) salt, Aliquat 336, serves as the PTC. sci-hub.se The base deprotonates the hydrazine, increasing its nucleophilicity, while the PTC facilitates the transfer of the activated nucleophile from the solid or aqueous phase to the organic phase containing the dichloropyridine substrate. This system has been shown to drive the reaction to high completion, achieving a purity of over 99% for the desired product. sci-hub.se
Organic bases have also been employed to catalyze this transformation. Non-nucleophilic, strong organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in catalytic amounts (e.g., 0.1 to 1 mol%) to promote the reaction. justia.com These bases are effective in activating the hydrazine nucleophile without competing in the substitution reaction itself.
Lewis Acid Catalysis: Lewis acids can be utilized to enhance the rate of nucleophilic aromatic substitution on pyridine rings. By coordinating to the pyridine nitrogen, the Lewis acid increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. sci-hub.se Zinc nitrate, for example, has been demonstrated to catalyze the amination of 4-chloropyridine. sci-hub.se This principle suggests that Lewis acid catalysis could be a viable strategy for activating 3,4-dichloropyridine towards selective substitution by hydrazine at the 4-position. The electron-withdrawing effect of the Lewis acid would further accentuate the inherent electronic deficiency at the C4 position, potentially leading to enhanced regioselectivity.
The following table summarizes research findings on catalytic systems used in the synthesis of the closely related isomer, 3-chloro-2-hydrazinopyridine, which provide a strong basis for developing selective syntheses of this compound.
| Precursor | Catalyst System | Solvent/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|---|
| 2,3-Dichloropyridine | KOH / Aliquat 336 (0.25 mol%) | Reflux, 17 hours | Not explicitly stated, but reaction completion was 99.4% | 99.4% | sci-hub.se |
| 2,3-Dichloropyridine | DABCO or DBU (0.1 - 1 mol%) | 90-115 °C, 6-30 hours | >90% | >99% | justia.com |
| 2,3-Dichloropyridine | None (polar solvent effect) | Ethanol, Reflux, 5 hours | 99% | 99% | google.com |
| 4-Chloropyridine | Zn(NO3)2·6H2O (2.5 mol%) | Acetonitrile, 75 °C, 24 hours | 99% (with N-methylaniline as nucleophile) | Not specified | sci-hub.se |
Process Streamlining and Efficiency (e.g., Continuous Flow Techniques)
Modern chemical manufacturing places a strong emphasis on process streamlining to improve efficiency, safety, and environmental footprint. For the synthesis of this compound, which involves hazardous reagents like hydrazine and often requires elevated temperatures, the adoption of advanced process technologies like continuous flow chemistry offers significant advantages over traditional batch processing. mt.com
Continuous Flow Synthesis: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, mitigating the risks associated with highly exothermic reactions, which can occur during the hydrazinolysis of dichloropyridines. mt.com
Key advantages of applying continuous flow to the synthesis of this compound include:
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material (e.g., hydrazine) present at any given moment, significantly reducing the risk of thermal runaways or accidental release. mt.com
Scalability: Scaling up a continuous flow process is typically more straightforward than for a batch process. Instead of using larger reactors, which can introduce new heat and mass transfer challenges, the system can be run for longer periods or multiple reactor units can be operated in parallel.
Integration and Automation: Flow systems allow for the "telescoping" of multiple reaction steps into a single, uninterrupted sequence, eliminating the need for intermediate isolation and purification. nih.govnih.gov For instance, the formation of this compound could be directly coupled with a subsequent cyclization or derivatization step in a continuous process.
While specific examples of continuous flow synthesis for this compound are not extensively documented in the literature, the successful application of this technology to a wide range of other heterocyclic compounds, including other pyridines and triazoles, demonstrates its viability and potential. rsc.orgresearchgate.net
| Parameter | Traditional Batch Process | Potential Continuous Flow Process |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous reagents (e.g., hydrazine) and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat transfer. mt.com |
| Selectivity | Can be difficult to control, leading to mixtures of isomers and over-reaction products. | Precise control over temperature and residence time allows for fine-tuning to maximize regioselectivity. rsc.org |
| Reaction Time | Often requires long reflux times (e.g., 4-30 hours). justia.comgoogle.com | Significantly shorter residence times, often in the range of minutes. researchgate.net |
| Scalability | Challenging; requires larger vessels and poses increased safety and mixing issues. | More straightforward; achieved by extending run time or parallelization ("numbering-up"). |
| Process Integration | Requires work-up and isolation of intermediates between steps. | Enables "telescoped" multi-step syntheses without intermediate isolation. nih.gov |
Chemical Transformations and Reactivity of 3 Chloro 4 Hydrazinylpyridine
Derivatization via Condensation Reactions
The hydrazinyl group of 3-Chloro-4-hydrazinylpyridine is characterized by its nucleophilic nature, readily participating in condensation reactions with carbonyl compounds. This reactivity is fundamental to the derivatization of the parent molecule, leading to the formation of hydrazones and serving as a prelude to more complex heterocyclic structures.
Formation of Hydrazone Derivatives with Aldehydes and Ketones
The reaction of this compound with a variety of aldehydes and ketones under appropriate conditions yields the corresponding hydrazone derivatives. This classic condensation reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
While specific studies detailing the synthesis of a wide array of hydrazone derivatives from this compound are not extensively documented in publicly available literature, the general reactivity of hydrazines is well-established. For instance, the analogous compound, 3-chloro-2-hydrazinopyridine (B1363166), has been shown to react with various substituted benzaldehydes in the presence of an acid catalyst, such as acetic acid, to produce the corresponding hydrazones in high yields. This analogous reactivity strongly suggests that this compound would behave similarly.
The general reaction scheme is as follows:
Figure 1: General reaction of this compound with aldehydes and ketones to form hydrazone derivatives.
These hydrazone derivatives are often stable, crystalline solids and serve as important intermediates for further chemical transformations.
Cyclocondensation Reactions
Cyclocondensation reactions of this compound with bifunctional electrophiles are pivotal for the construction of fused heterocyclic ring systems. These reactions proceed through an initial condensation to form an intermediate, which then undergoes an intramolecular cyclization to yield a new ring fused to the pyridine (B92270) core.
Heterocyclic Annulation and Ring Formation
The strategic use of this compound in heterocyclic annulation reactions provides a direct route to bicyclic and polycyclic aromatic systems containing a pyrazole (B372694) ring. These scaffolds are of significant interest in medicinal chemistry and materials science.
Synthesis of Pyrazole-Containing Compounds
The reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents is a cornerstone of pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. This methodology can be applied to this compound to generate pyridine-fused pyrazole derivatives.
By reacting this compound with various substituted 1,3-diketones, a range of polysubstituted pyrazoles fused to the pyridine ring can be synthesized. The substitution pattern on the resulting pyrazole ring is dictated by the structure of the diketone starting material. For example, the reaction with an unsymmetrical diketone can potentially lead to the formation of two regioisomeric products, although one isomer may be favored based on the relative reactivity of the two carbonyl groups.
The general transformation is depicted below:
Figure 2: Synthesis of polysubstituted pyrazoles from this compound and a 1,3-diketone.
Detailed research findings on the synthesis of such polysubstituted pyrazoles specifically from this compound are limited in the accessible scientific literature. However, the fundamental principles of pyrazole synthesis from hydrazines and diketones are well-established and provide a strong predictive basis for these transformations.
The synthesis of the pyrazolo[3,4-b]pyridine ring system is a particularly important application of substituted hydrazinylpyridines. This bicyclic scaffold is a core component of numerous biologically active molecules. The construction of the pyrazolo[3,4-b]pyridine skeleton from this compound would involve the formation of the pyrazole ring fused at the 3- and 4-positions of the pyridine ring.
This can be achieved through the reaction of this compound with a suitable three-carbon electrophilic partner that can undergo a cyclocondensation reaction. Examples of such reagents include β-ketoesters, α,β-unsaturated ketones, and malonic esters.
The following table outlines the expected products from the reaction of this compound with various reagents to form pyrazolo[3,4-b]pyridine derivatives.
| Reagent | Expected Product Structure |
| β-Ketoester (e.g., Ethyl acetoacetate) | Substituted pyrazolopyridinone |
| α,β-Unsaturated Ketone | Substituted dihydropyrazolopyridine (may oxidize to the aromatic pyrazolopyridine) |
| Malonic Ester (under specific conditions) | Substituted pyrazolopyridinedione |
While the synthesis of pyrazolo[3,4-b]pyridines from various aminopyrazoles and other precursors is well-documented, specific examples commencing from this compound are not readily found in the surveyed literature. Nevertheless, the established synthetic routes provide a clear blueprint for the potential of this compound in accessing this important class of heterocyclic compounds.
Pyrazolidinones
The formation of pyrazolidinones is a well-established reaction for hydrazine derivatives, typically involving a cyclocondensation reaction with α,β-unsaturated esters or related 1,3-dielectrophilic compounds. The general mechanism proceeds through an initial Michael addition of the hydrazine to the β-position of the unsaturated system, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl group, leading to the five-membered pyrazolidinone ring. nih.govbeilstein-journals.org
While this reaction is a standard method for synthesizing pyrazole and pyrazolidinone derivatives mdpi.comresearchgate.net, specific studies detailing the reaction of this compound with α,β-unsaturated esters to yield the corresponding N-pyridylpyrazolidinone are not extensively documented in the available literature. Based on the general reactivity of hydrazines rsc.org, it is plausible that this compound would react with esters like diethyl maleate (B1232345) in the presence of a base to form the corresponding 1-(3-chloro-4-pyridinyl)pyrazolidinone derivative. However, detailed research findings, reaction conditions, and yields specific to this substrate are not available.
Formation of Fused Heterocycles (e.g., Triazolo[4,3-a]pyridines)
Hydrazinylpyridines are key precursors for the synthesis of fused nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry. ias.ac.in The specific fused system that is formed depends on the position of the hydrazine group on the pyridine ring. For instance, 2-hydrazinopyridines are commonly used to synthesize nih.govresearchgate.netlookchem.comtriazolo[4,3-a]pyridines through reactions with various one-carbon synthons like orthoesters or by oxidative cyclization. organic-chemistry.org
In the case of this compound, the hydrazine group is at the 4-position. An intramolecular cyclization involving one of the hydrazine nitrogens and the pyridine ring nitrogen (N-1) would result in the formation of a nih.govresearchgate.netlookchem.comtriazolo[4,5-c]pyridine ring system. Such fused heterocycles are recognized for their potential biological activities. nih.gov The synthesis of this specific fused system could theoretically be achieved by reacting this compound with reagents that provide a single carbon atom to close the triazole ring, followed by oxidation or elimination. However, specific synthetic protocols and detailed research findings for the conversion of this compound into a triazolo[4,5-c]pyridine derivative are not described in the surveyed literature. General methods for synthesizing related triazolopyridazines often involve the cyclization of diaminopyridazines with nitrite, a different synthetic route. nih.gov
Construction of Bicyclo[2.2.2]octene Adducts
The bicyclo[2.2.2]octene framework is a rigid, three-dimensional scaffold that can be synthesized through Diels-Alder reactions. chim.it In some synthetic strategies, pyridylhydrazine derivatives are used not as part of the cycloaddition itself, but to functionalize a pre-existing bicyclo[2.2.2]octene core. nih.gov For example, substituted hydrazinylpyridines have been reacted with anhydride (B1165640) moieties fused to a bicyclo[2.2.2]octene skeleton to form N-aminosuccinimide derivatives. researchgate.net
A true construction of a bicyclo[2.2.2]octene adduct involving the pyridine ring would require the pyridine derivative to act as either the diene or the dienophile in a [4+2] cycloaddition reaction. While Diels-Alder reactions of certain nitrogen heterocycles are known rsc.orgrsc.org, there is no specific information in the available literature to suggest that this compound participates in such reactions to form bicyclo[2.2.2]octene adducts.
Coupling Reactions and Nitrogen Elimination
The hydrazine moiety is known to undergo reactions that involve the cleavage and elimination of the nitrogen-nitrogen bond. These transformations are often oxidative and can be used to form new carbon-carbon or carbon-heteroatom bonds.
Denitrogenative coupling reactions involve the extrusion of molecular nitrogen (N₂) from a substrate. While there are methods to synthesize pyridine rings from alkynes using a nitrogen source nih.gov, specific examples of a denitrogenative oxidative coupling of this compound with alkynes are not documented in the reviewed scientific literature. Such a reaction would hypothetically involve the oxidation of the hydrazine, elimination of N₂, and subsequent reaction of the resulting pyridyl intermediate with an alkyne. Without experimental data, the feasibility and outcome of this specific transformation remain speculative.
General Reactivity Patterns
The reactivity of this compound is largely characterized by the chemical properties of the arylhydrazine functional group.
The oxidation of hydrazines is a fundamental transformation that can lead to a variety of products depending on the substrate and the oxidizing agent used. nih.govacs.org For arylhydrazines, oxidation can be a key step in their metabolic pathways and can lead to the formation of reactive intermediates. nih.gov
Common outcomes of hydrazine oxidation include:
Formation of Diazenes (Azo Compounds): Mild oxidation can produce the corresponding diazene (B1210634) (R-N=N-H), which can be an intermediate for further reactions. acs.org
Formation of Diazonium Salts: In the presence of strong oxidizing agents like chlorine or bromine, arylhydrazines can be converted into diazonium salts. youtube.com
Nitrogen Elimination: Oxidation, particularly with metal ions such as Cu(II) or Fe(III), can lead to the formation of radical species, followed by the elimination of dinitrogen (N₂) and the generation of the corresponding arene. youtube.com This process effectively replaces the hydrazine group with a hydrogen atom. Theoretical studies on hydrazine oxidation suggest complex intermediates and pathways leading to N₂ formation. mdpi.com
While these are the general patterns for arylhydrazine oxidation, specific studies detailing the oxidation products of this compound under various conditions were not found in the surveyed literature.
Nucleophilic Substitution Reactions
The hydrazinyl moiety (-NHNH₂) of this compound is a strong nucleophile, readily participating in condensation and cyclocondensation reactions. These transformations are fundamental in organic synthesis for constructing more complex heterocyclic systems.
Condensation with Carbonyl Compounds: The reaction of arylhydrazines with aldehydes and ketones is a classic method for forming hydrazones. This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by dehydration. For instance, this compound can react with various substituted aldehydes in the presence of an acid catalyst, such as acetic acid, to yield the corresponding N'-(arylmethylene)-3-chloropyridin-4-yl)hydrazides (hydrazones). This transformation is efficient and serves as a common step in the synthesis of bioactive molecules.
Cyclocondensation with 1,3-Dicarbonyl Compounds: A significant application of this compound in synthesis is its reaction with 1,3-dicarbonyl compounds to form fused pyrazole rings. This is a variation of the Knorr pyrazole synthesis. The reaction with β-ketoesters like ethyl acetoacetate (B1235776) or 1,3-diketones like acetylacetone (B45752) leads to the formation of pyrazolo[3,4-c]pyridines. The reaction mechanism involves initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the stable, aromatic pyrazolopyridine scaffold. This reaction is pivotal for creating compounds with potential applications in medicinal chemistry.
| Reactant | Reagent | Product | Reaction Type | Typical Conditions | Yield (%) |
| This compound | Substituted Aldehyde | N'-(arylmethylene)-3-chloropyridin-4-yl)hydrazide | Condensation | Ethanol (B145695), Acetic acid (cat.), Room Temp | >85 |
| This compound | Ethyl Acetoacetate | 5-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridin-4(5H)-one | Cyclocondensation | Ethanol, Reflux | High |
| This compound | Acetylacetone | 5-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine | Cyclocondensation | Acetic Acid, Reflux | Good |
Reduction of Diazonium Salts
While this compound is not itself a diazonium salt, its hydrazinyl group can be chemically removed in a process known as deamination or, more specifically, dehydrazination. This transformation effectively replaces the -NHNH₂ group with a hydrogen atom, yielding 3-chloropyridine (B48278). This reaction is synthetically useful for removing a directing group after it has served its purpose in guiding other substitutions on the aromatic ring.
The conversion of an arylhydrazine to the corresponding arene can be achieved through various methods. A modern and efficient approach involves a base-promoted aerobic dehydrazination. researchgate.net In this method, the arylhydrazine is treated with a catalytic amount of a strong base, such as potassium tert-butoxide (tBuOK), in the presence of air (oxygen). The reaction is believed to proceed through a radical mechanism initiated by the deprotonation of the hydrazine followed by oxidation. This process offers a mild and effective way to achieve the dehydrazination of arylhydrazines with a broad tolerance for other functional groups. researchgate.net
This transformation is conceptually related to the reduction of diazonium salts, where an amino group is first converted to a diazonium salt (-N₂⁺) and then reduced with reagents like hypophosphorous acid (H₃PO₂) to a hydrogen atom. masterorganicchemistry.comlibretexts.org For arylhydrazines, direct dehydrazination offers a more direct route to the same type of product.
Insertion into Complex Molecular Structures
This compound serves as a valuable building block for the synthesis of complex, polycyclic molecules, particularly those with applications in medicinal chemistry. Its ability to undergo cyclocondensation reactions is key to its utility, allowing for the construction of fused heterocyclic scaffolds like pyrazolopyridines. rsc.orgrsc.org
The pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine cores are recognized as "privileged scaffolds" in drug discovery due to their structural similarity to purines, which allows them to interact with a wide range of biological targets, especially protein kinases. rsc.org Kinase inhibitors are a major class of therapeutics, particularly in oncology.
A common synthetic strategy involves the reaction of a substituted hydrazinylpyridine with a suitable cyclic ketone or a β-ketoester to construct the fused pyrazole ring. The resulting pyrazolopyridine scaffold can then be further functionalized at various positions to optimize its interaction with the target protein. For example, derivatives of pyrazolo[3,4-b]pyridine have been designed and synthesized as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the growth and proliferation of certain cancers. nih.govrsc.org The synthesis of these complex inhibitors often starts with a hydrazinylpyridine core, demonstrating the direct insertion of this moiety into a larger, biologically active molecular structure. nih.govrsc.orgnih.gov
Spectroscopic and Structural Elucidation of 3 Chloro 4 Hydrazinylpyridine and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a premier technique for the unambiguous determination of the atomic and molecular structure of a crystalline solid. nih.govnih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to generate a three-dimensional map of electron density, revealing the precise positions of atoms and the intricate details of their bonding. nih.govwikipedia.org
For example, the derivative 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine crystallizes in the triclinic system with a P-1 space group. nih.gov Another derivative, (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine, crystallizes in the monoclinic P21/n space group. researchgate.net The crystallographic data for these and other related compounds illustrate the common structural motifs and packing arrangements within this class of molecules.
Table 1: Example Crystallographic Data for 3-Chloro-hydrazinylpyridine Derivatives
| Parameter | (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine doaj.org | (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine researchgate.net |
|---|---|---|
| Chemical Formula | C13H12ClN3 | C12H9ClFN3 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Fdd2 | P21/n |
| a (Å) | 28.7760(11) | 10.120(4) |
| b (Å) | 41.7393(17) | 13.823(6) |
| c (Å) | 8.5929(3) | 16.480(7) |
| α (°) | 90 | 90 |
| β (°) | 90 | 91.744(8) |
| γ (°) | 90 | 90 |
| Volume (ų) | 10320.8(7) | 2304.4(17) |
| Z | 32 | 8 |
This table presents data for illustrative derivatives to demonstrate the type of information obtained from X-ray crystallography.
Vibrational Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique "fingerprint" characterized by absorption bands corresponding to specific functional groups. For hydrazinylpyridine derivatives, key vibrational modes include N-H stretching of the hydrazine (B178648) group, C=N stretching of hydrazones, C-Cl stretching, and various vibrations of the pyridine (B92270) ring. nih.govaksaray.edu.tr
The N-H stretching vibrations are typically observed in the 3100-3300 cm⁻¹ region. aksaray.edu.tr The stretching vibrations of the aromatic C-H bonds of the pyridine ring appear around 3000 cm⁻¹. aksaray.edu.tr Vibrations associated with the C=C and C=N bonds within the pyridine ring are found in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration is typically observed at lower wavenumbers, often in the 400-800 cm⁻¹ region. nih.gov
Table 2: General FT-IR Vibrational Frequencies for Hydrazinylpyridine Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| N-H Stretch (Hydrazine) | 3100 - 3300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (Hydrazone) | 1600 - 1650 |
| Pyridine Ring C=C, C=N Stretches | 1400 - 1600 |
| C-Cl Stretch | 400 - 800 |
This table provides generalized frequency ranges based on data from related compounds.
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. dtic.mil While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
In the analysis of 3-Chloro-4-hydrazinylpyridine and its derivatives, FT-Raman spectra would provide valuable information on the pyridine ring breathing modes and the C-Cl bond. For instance, in a study of 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine, the C-Cl stretching vibration was observed in the FT-Raman spectrum at 427 cm⁻¹. nih.gov Symmetrical stretching vibrations of methyl groups, if present in a derivative, are generally found between 2850 and 2940 cm⁻¹. nih.gov
Table 3: Example FT-Raman Vibrational Frequencies for a Chloro-hydrazinylpyridine Derivative
| Vibrational Mode | Observed Wavenumber (cm⁻¹) | Compound |
|---|---|---|
| Symmetric CH₃ Stretch | 2910 | CCPEHP nih.gov |
| C-Cl Stretch | 427 | CCPEHP nih.gov |
CCPEHP: 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools in organic chemistry for elucidating molecular structure. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The precise frequency of absorption, known as the chemical shift, provides detailed information about the electronic environment of each nucleus.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, one would expect to see distinct signals for the protons on the pyridine ring and the protons of the hydrazine moiety (-NH-NH₂).
The aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically δ 6.5-8.5 ppm). Their exact chemical shifts and splitting patterns (multiplicity) would be determined by their position relative to the nitrogen atom and the chloro and hydrazinyl substituents. For example, in 3-chloropyridine (B48278), the proton signals are observed at δ 8.79, 8.68, 7.99, and 7.57 ppm. chemicalbook.com The protons of the hydrazine group would likely appear as broader signals, and their chemical shift would be sensitive to solvent and concentration.
Table 4: Example ¹H NMR Data for Related Compounds
| Compound | Proton | Chemical Shift (δ, ppm) |
|---|---|---|
| N'-(4-Chlorophenyl)acetohydrazide (in DMSO-d6) rsc.org | Aromatic H | 7.14 (d), 6.67 (d) |
| NH | 9.63 (d), 7.84 (d) | |
| CH₃ | 1.87 (s) | |
| 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine (in CDCl₃) nih.gov | Pyridine H | 8.29, 7.60, 6.80 |
| Phenyl H | 7.80, 7.36 |
This table shows data from related structures to illustrate typical chemical shifts.
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment (e.g., whether it is part of an aromatic ring, bonded to an electronegative atom, etc.). researchgate.net
For this compound, one would expect five distinct signals for the five carbon atoms of the pyridine ring. The carbon atom bonded to the chlorine (C3) and the carbon bonded to the hydrazinyl group (C4) would have their chemical shifts significantly influenced by these substituents. Based on data for 3-chloropyridine, the pyridine carbons appear in the range of δ 124-150 ppm. nih.gov The presence of the electron-donating hydrazinyl group would be expected to shift the resonance of C4 upfield, while the electron-withdrawing chlorine atom would shift the C3 resonance downfield relative to unsubstituted pyridine.
Table 5: Example ¹³C NMR Data for a Chloro-hydrazinylpyridine Derivative
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|---|
| 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine (in CDCl₃) nih.gov | Pyridine C2, C3, C4, C5, C6 | 150.32, 115.12, 137.08, 116.20, 147.14 |
| Phenyl C | 136.88, 127.62, 128.51, 134.70 | |
| C=N | 146.41 |
This table presents data for an illustrative derivative to demonstrate the type of information obtained from ¹³C NMR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a compound promotes electrons from a ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.
For aromatic and heterocyclic compounds like this compound, UV-Vis spectra are typically characterized by absorption bands arising from π→π* and n→π* transitions. The pyridine ring, with its conjugated π-system, is the primary chromophore. The presence of the chloro and hydrazinyl substituents modifies the electronic properties of the ring, causing shifts in the absorption maxima (λmax) compared to unsubstituted pyridine. The lone pair of electrons on the nitrogen atoms of the hydrazinyl group can participate in n→π* transitions, which are typically weaker and occur at longer wavelengths than the intense π→π* transitions.
While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, studies on related hydrazone derivatives provide insight into their expected spectral behavior. For instance, hydrazones derived from aromatic aldehydes exhibit strong absorption bands in the UV-Vis region, which are influenced by the electronic nature of the substituents on the aromatic rings acs.org. Theoretical studies on triazine-based hydrazone derivatives have also shown good correlation between calculated and experimental absorption spectra, typically predicting λmax values within a 10–20 nm range of the experimental findings mdpi.com. It is anticipated that this compound would exhibit characteristic absorptions in the UV region, with the precise λmax values being sensitive to solvent polarity.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z).
Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. This allows for the unambiguous determination of the molecular weight. In positive ion mode, the molecule can readily protonate to form the [M+H]⁺ ion. Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), are also commonly observed. In negative ion mode, deprotonation can occur to form the [M-H]⁻ ion.
Predicted ESI-MS data for this compound highlights the expected adducts and their corresponding m/z values. uni.lu These predictions are crucial for identifying the compound in complex mixtures. Experimental ESI-MS data for derivatives of the isomeric 3-chloro-2-hydrazinopyridine (B1363166) confirm the utility of this technique, showing clear molecular ion peaks, such as [M-H]⁻, which correspond to the expected mass of the synthesized derivatives. google.com
Predicted ESI-MS Adducts for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 144.03230 |
| [M+Na]⁺ | 166.01424 |
| [M+K]⁺ | 181.98818 |
| [M+NH₄]⁺ | 161.05884 |
| [M-H]⁻ | 142.01774 |
Data sourced from PubChemLite database predictions. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. This technique is invaluable for analyzing complex mixtures, identifying impurities, and quantifying target analytes. For the analysis of this compound, a reversed-phase LC method would likely be employed to separate the target compound from starting materials, byproducts, and degradants.
Following separation by LC, the compound enters the mass spectrometer. In MS/MS, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID), generating a series of characteristic product ions. This fragmentation pattern provides a structural fingerprint that can be used for definitive identification and quantification. The hydrazinylpyridine moiety itself has been utilized as a derivatization agent to improve the LC-MS detection of other molecules, underscoring the suitability of this functional group for mass spectrometric analysis. mdpi.com
Advanced Structural Analysis
While spectroscopy provides information on connectivity and electronic structure, advanced computational and crystallographic methods offer a deeper understanding of the three-dimensional arrangement of molecules and their non-covalent interactions.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This analysis is based on partitioning the crystal's electron density into molecular fragments. By mapping various properties onto this surface, one can gain a detailed picture of the forces that stabilize the crystal packing.
The analysis generates several key outputs:
d_norm Surface: This surface is mapped with a color scale (typically red, white, and blue) to indicate intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively. Red spots on the d_norm map highlight significant interactions, such as hydrogen bonds. mdpi.com
For this compound, a Hirshfeld surface analysis would be expected to reveal several key interactions. The hydrazinyl group's -NH and -NH₂ protons are strong hydrogen bond donors, while the pyridine nitrogen and the second nitrogen of the hydrazinyl group are hydrogen bond acceptors. Therefore, strong N-H···N hydrogen bonds would likely be a dominant feature in the crystal packing. Additionally, weaker C-H···Cl and C-H···π interactions could play a significant role in stabilizing the structure. nih.gov
Studies on similar heterocyclic compounds have demonstrated the utility of this analysis. For example, in a thiophene (B33073) derivative, Hirshfeld analysis quantified the contributions of C-H···F interactions nih.gov, while in a triazine Schiff base complex, H···H, Cl···H, and N···H contacts were found to be the most significant. mdpi.com
Typical Contributions of Intermolecular Contacts from Hirshfeld Analysis of Related Heterocyclic Compounds
| Interaction Type | Typical Percentage Contribution |
| H···H | 40 - 55% |
| C···H / H···C | 15 - 25% |
| Halogen···H | 10 - 20% |
| N···H / H···N | 5 - 15% |
| C···C (π-stacking) | 2 - 8% |
Note: These values represent typical ranges observed in various published analyses of halogenated nitrogen-containing heterocyclic compounds and are for illustrative purposes. mdpi.comnih.govnih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of chemical compounds with a high degree of accuracy. A typical DFT study of 3-Chloro-4-hydrazinylpyridine would involve the following analyses:
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like this compound, which has a rotatable hydrazinyl group, a conformational analysis would be necessary to identify the global minimum energy conformer as well as other low-energy isomers. This analysis provides crucial information about bond lengths, bond angles, and dihedral angles that define the molecular structure.
No specific optimized geometry data for this compound has been found in published literature.
Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The results are a set of vibrational modes, each with a specific frequency and intensity. By comparing these theoretical frequencies with experimental spectra, researchers can confirm the structure of the synthesized compound and assign specific vibrational modes to the observed spectral bands. These assignments help in understanding the bonding and dynamics of the molecule.
Specific theoretical vibrational frequencies and their assignments for this compound are not available in the current body of scientific literature.
The electronic properties of a molecule are key to understanding its reactivity. A crucial aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter that provides insight into the chemical reactivity and kinetic stability of the molecule.
A detailed analysis of the HOMO, LUMO, and the energy gap for this compound has not been reported.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule. The MEP surface is colored to indicate regions of negative and positive electrostatic potential, which correspond to areas that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. This information is critical for predicting how the molecule will interact with other chemical species, including sites for electrophilic and nucleophilic attack.
Published MEP maps for this compound could not be located.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and vacant orbitals. This analysis can quantify the stability of the molecule arising from these interactions and provide a deeper understanding of the nature of the chemical bonds.
Specific NBO analysis data for this compound is not available in published research.
Computational methods, particularly time-dependent DFT (TD-DFT), can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. These calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved. Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) method are employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. Comparing these predicted spectroscopic parameters with experimental data is a powerful way to confirm the structure and electronic environment of the molecule.
Predicted UV-Vis absorption wavelengths and NMR chemical shifts for this compound are not documented in the scientific literature.
Due to a lack of publicly available research data on the specific computational and theoretical studies of "this compound," this article cannot be generated at this time.
Extensive searches for molecular dynamics simulations, Quantitative Structure-Activity Relationship (QSAR), and 3D-QSAR studies focusing on "this compound" did not yield any specific scholarly articles or datasets. As a result, the foundational information required to develop a thorough, informative, and scientifically accurate article according to the provided outline is unavailable.
Further research on this specific compound is needed before a comprehensive review of its computational chemistry and theoretical properties can be compiled.
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Following a comprehensive search of scientific databases and patent literature, it has been determined that there is no available research data on the applications of This compound or its derivatives in the specific areas outlined in your request. Sources such as PubChem confirm the structure of this compound but note the absence of literature data.
The requested article structure, focusing on applications in agrochemicals, pharmaceuticals, and coordination chemistry, could not be populated with scientifically accurate and verifiable information for this specific chemical isomer.
Widespread Research on the Isomer 3-Chloro-2-hydrazinopyridine (B1363166)
In contrast, extensive research and documentation are available for the isomeric compound, 3-Chloro-2-hydrazinopyridine . This compound and its derivatives are significant in various fields of chemical research and development, aligning with the topics of interest in your outline.
Key applications of 3-Chloro-2-hydrazinopyridine derivatives include:
Synthetic Intermediates in Agrochemicals: It is a crucial building block for modern insecticides. Notably, it is a key intermediate in the synthesis of diamide (B1670390) insecticides like Chlorantraniliprole and Cyantraniliprole. justia.com These insecticides are recognized for their high efficacy and selectivity. chemicalbook.com Research has also explored the fungicidal properties of its derivatives against various plant pathogens. google.com
Precursors for Pharmaceutical Compounds: The pyridine (B92270) and hydrazine (B178648) moieties are common in bioactive molecules, making 3-chloro-2-hydrazinopyridine a valuable scaffold in medicinal chemistry for developing new therapeutic agents. google.com
Building Blocks for Heterocyclic Libraries: The reactivity of the hydrazine group allows for the synthesis of a wide range of heterocyclic compounds, such as triazolopyridines and pyrazoles, which are important structural motifs in drug discovery and materials science. nih.govpipzine-chem.comresearchgate.net
Coordination Chemistry: Hydrazone derivatives of hydrazinopyridines can act as bidentate or tridentate ligands, forming coordination compounds with various metal ions. These complexes are studied for their potential catalytic and biological activities.
Halogen Bonding: The chlorine atom on the pyridine ring allows derivatives to act as halogen bond acceptors, an interaction that is increasingly utilized in crystal engineering and the design of supramolecular structures. nih.gov
Due to the strict adherence to the specified subject "this compound," for which no research findings are available, the requested article cannot be generated. Should your interest extend to the widely researched 3-Chloro-2-hydrazinopyridine , a detailed article based on the provided outline could be compiled from the extensive body of scientific literature.
Research Applications and Biological Relevance of 3 Chloro 4 Hydrazinylpyridine Derivatives
Exploratory Biological Activity Research
Derivatives of 3-Chloro-4-hydrazinylpyridine represent a versatile scaffold in medicinal chemistry, leading to the development of various compounds with significant biological activities. The incorporation of the hydrazinylpyridine moiety into different molecular frameworks has been a fruitful strategy for researchers exploring novel therapeutic agents. This section delves into the exploratory biological activities of these derivatives, focusing on their mechanisms of action across different pathological conditions.
Investigation into Enzyme Inhibition Mechanisms (e.g., Butyrylcholinesterase)
The inhibition of cholinesterases, particularly Butyrylcholinesterase (BChE), is a key therapeutic strategy for managing neurodegenerative diseases like Alzheimer's. Hydrazide-hydrazone and related heterocyclic structures derived from hydrazinylpyridines have been investigated as potential BChE inhibitors.
Research into a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated dual inhibition of both Acetylcholinesterase (AChE) and BChE, with IC50 values for BChE ranging from 58.0 to 277.5 μM mdpi.com. Further studies on benzohydrazide (B10538) derivatives revealed that inhibitory activity against BChE can be significant, with some compounds showing IC50 values as low as 22 µM mdpi.com. The potency of these inhibitors is often influenced by the nature of the substituents on the aromatic ring and the lipophilicity of the alkyl chain. For instance, N-tridecyl derivatives of benzohydrazides showed varied and sometimes potent BChE inhibition. The presence of electron-withdrawing groups was found to be a consistent feature among the more active inhibitors mdpi.com.
Molecular docking studies suggest that these inhibitors may obstruct the entrance to the active site of the enzyme nih.gov. In the case of pyridyl–pyridazine derivatives, docking studies revealed key hydrogen bonds with Tyr341 and Ser293, as well as pi–pi interactions with Trp286, which could explain the enhanced selectivity for BChE mdpi.com. The larger, more flexible active site of BChE compared to AChE may accommodate bulkier hydrophobic and steric interactions from the inhibitor molecules mdpi.com.
| Compound | Substituent | IC50 (µM) |
|---|---|---|
| 1f | 4-Chloro | 88.68 |
| 1h | 4-Bromo | 40.34 |
| 1l | 4-Nitro | 22.31 |
| 1r | 4-tert-Butyl | 72.69 |
| 1t | 4-Phenyl | 43.71 |
Studies on Antiparasitic Mechanisms (e.g., Antimalarial Potential against Plasmodium falciparum)
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. Pyridine (B92270) derivatives, including those related to this compound, have shown promise in this area researchgate.net.
A series of novel hybrid 4-aminoquinoline-1,3,5-triazine derivatives were synthesized and evaluated for their in vitro antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-2) strains of P. falciparum cabidigitallibrary.org. The results indicated that all synthesized derivatives displayed higher antimalarial activity on the sensitive strain, with two compounds also showing good activity against the resistant strain cabidigitallibrary.org. Similarly, thiazole (B1198619) hydrazine (B178648) derivatives have been screened for antimalarial activity, showing moderate to good results against P. falciparum nanobioletters.com. One particular compound from this series exhibited promising activity with an IC50 value close to that of the standard drug, quinine (B1679958) nanobioletters.com.
The mechanism of action for some pyridine-containing antimalarials is believed to involve the inhibition of P. falciparum dihydrofolate reductase-thymidylate synthase (pf-DHFR-TS) researchgate.netcabidigitallibrary.org. Another potential target is the plasmodial carbonic anhydrase (PfCA), with studies on hybrid compounds combining an Artesunate core with a sulfonamide moiety showing high inhibition potency against PfCA in the sub-nanomolar range nih.gov.
| Compound | IC50 (µg/mL) |
|---|---|
| 4a | 1.28 |
| 4b | 1.12 |
| 4c | 0.98 |
| 4d | 1.34 |
| Quinine (Standard) | 0.86 |
Exploration of Anticancer Mechanisms
Hydrazone derivatives of various heterocyclic systems, including quinolines and pyridines, have been extensively studied for their anticancer properties. These compounds have demonstrated cytotoxic potential across a wide range of cancer cell lines nih.gov.
7-Chloroquinolinehydrazones, in particular, have emerged as a highly active class of experimental anticancer drugs. They have exhibited potent cytotoxic activity with submicromolar GI50 values against numerous cell lines from nine different tumor types, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers nih.gov. Structure-activity relationship (SAR) studies have provided insights into the chemical features necessary for this activity nih.gov. Another study on quinoline (B57606) hydrazide derivatives identified analogues that significantly reduced the viability of neuroblastoma and breast adenocarcinoma cells with micromolar potency and considerable selectivity over normal cells mdpi.com.
The mechanisms underlying the anticancer effects of these derivatives are multifaceted. One investigated quinoline hydrazide was found to induce G1 cell cycle arrest and promote the upregulation of the p27kip1 cell cycle regulating protein mdpi.com. For some 1,2,3-triazole–containing quinoline derivatives, the antiproliferative activity is achieved by inhibiting autophagy and inducing apoptosis nih.gov.
Analysis of Antimicrobial and Antifungal Action Pathways
The hydrazide-hydrazone scaffold is a well-established pharmacophore in the design of antimicrobial and antifungal agents nih.gov. Derivatives of 3-Chloro-hydrazinylpyridine and related structures have been synthesized and tested against various bacterial and fungal pathogens.
A patent for 3-chloro-2-hydrazinopyridine (B1363166) derivatives described their potential as fungicides, showing good inhibitory effects against pathogens like cucumber wilt (Fusarium oxysporum) and tomato bacterial spot google.com. At a concentration of 100 μg/ml, certain derivatives achieved inhibition rates as high as 82.54% against Puccinia tomato and 71.11% against Fusarium oxysporum google.com.
Similarly, derivatives of 1,2,4-triazole, which share structural similarities, have demonstrated notable antimicrobial and antifungal activity csfarmacie.czujmm.org.ua. Studies have shown that replacing a thio-group with an amino-group in the triazole ring can lead to an increase in activity against strains like Staphylococcus aureus and Candida albicans csfarmacie.cz. The addition of an aminochloropyridine fragment to the molecule has also been shown to significantly enhance antimicrobial and antifungal properties csfarmacie.cz.
| Pathogen | Max Inhibition Rate (%) |
|---|---|
| Tomato Puccinia | 82.54 |
| Cucumber Fusarium Wilt | 71.11 |
Research on Antioxidant Mechanisms (e.g., Free Radical Scavenging)
Oxidative stress is implicated in numerous diseases, making the development of effective antioxidants a critical research area. Hydrazone and hydrazide derivatives have been evaluated for their antioxidant potential through various in vitro assays.
Studies on coumarin (B35378) N-acylhydrazone derivatives using DPPH, ABTS, and FRAP methods have shown that compounds featuring a catechol moiety are particularly potent antioxidant agents nih.gov. The antioxidant activity of these molecules is attributed to their ability to scavenge free radicals. Theoretical and experimental studies suggest that the primary mechanisms of action are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) nih.gov. The dominant mechanism can depend on the polarity of the solvent, with HAT being favored in non-polar environments, while HAT and SPLET are competitive pathways in polar mediums nih.gov.
| Compound | Structure Feature | IC50 (µM) |
|---|---|---|
| 3c | Catechol moiety | 2.2 |
| 3d | Catechol moiety | 3.0 |
Future Research Directions and Challenges
Development of Novel Synthetic Routes with Improved Sustainability
The traditional synthesis of hydrazinylpyridines often involves multi-step processes that may utilize hazardous reagents and solvents, generating significant chemical waste. google.comgoogle.com Future research is increasingly directed towards developing greener, more sustainable synthetic methodologies. These modern approaches aim to reduce environmental impact, improve efficiency, and lower costs. rasayanjournal.co.inijarsct.co.in
Key areas of development include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. nih.gov
Ultrasonic Production: The use of ultrasound as an energy source can enhance reaction rates and yields, providing an energy-efficient alternative to traditional thermal methods. rasayanjournal.co.innih.gov
Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form a product in a single step minimizes the need for intermediate purification, reduces solvent usage, and saves time and energy. rasayanjournal.co.in
Green Solvents and Catalysts: The replacement of hazardous organic solvents with environmentally benign alternatives like water, ethanol (B145695), or deep eutectic solvents is a core principle of green chemistry. ijarsct.co.inijpsonline.com The development of reusable, non-toxic catalysts can further enhance the sustainability of the synthesis. mdpi.com
| Synthetic Approach | Traditional Method Characteristics | Sustainable Alternative Characteristics | Key Advantages of Alternative |
|---|---|---|---|
| Energy Source | Conventional heating (e.g., reflux) | Microwave irradiation, Ultrasonication | Reduced reaction time, Lower energy consumption nih.gov |
| Reaction Steps | Multi-step with intermediate isolation | One-pot multicomponent reactions | Increased efficiency, Reduced waste rasayanjournal.co.in |
| Solvents | Hazardous organic solvents (e.g., DMF) | Green solvents (e.g., water, ethanol, DES) | Lower toxicity, Reduced environmental impact ijarsct.co.in |
| Catalysis | Stoichiometric reagents, Harsh catalysts | Reusable, green catalysts | Reduced waste, Improved atom economy nih.gov |
Exploration of Undiscovered Reactivity Profiles
The reactivity of 3-Chloro-4-hydrazinylpyridine is largely dictated by its two primary functional groups: the nucleophilic hydrazine (B178648) moiety and the chloro-substituted pyridine (B92270) ring. While its use in forming hydrazones and as a precursor for fused heterocyclic systems is established, there remains significant potential for discovering novel reaction pathways. google.comchemimpex.com
Future explorations could focus on:
Pyridyne Intermediates: The generation of highly reactive 3,4-pyridyne intermediates from 3-chloropyridine (B48278) precursors offers a powerful method for the regioselective difunctionalization of the pyridine ring. nih.gov This pathway allows for the introduction of two different substituents in adjacent positions, opening access to a vast array of complex pyridine derivatives that are otherwise difficult to synthesize. nih.gov
Ring Transformation Reactions: Under certain conditions, heterocyclic rings can undergo rearrangement or transformation into different ring systems. Investigating the reaction of this compound with various reagents could lead to novel heterocyclic scaffolds. For instance, reactions of related chloro-substituted nitrogen heterocycles with hydrazines are known to yield triazole derivatives through complex rearrangements.
Catalytic Cross-Coupling: While the hydrazine group can be sensitive, the development of selective catalytic systems could enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-Cl bond, allowing for the introduction of aryl, alkyl, or amino groups without disturbing the hydrazine moiety.
Advanced Computational Modeling for Predictive Research
Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and materials science. auctoresonline.org These techniques can predict the properties, reactivity, and biological activity of molecules before they are synthesized, saving significant time and resources.
For this compound and its derivatives, computational modeling can be applied to:
Predict Physicochemical and ADME Properties: Algorithms can calculate properties like solubility, lipophilicity (LogP), and drug-likeness based on molecular structure, helping to prioritize candidates for synthesis. auctoresonline.org Furthermore, Absorption, Distribution, Metabolism, and Excretion (ADME) profiles can be predicted to assess the potential of a compound as a drug candidate. auctoresonline.org
Molecular Docking Studies: This technique simulates the interaction between a small molecule and a biological target, such as an enzyme or receptor. It can predict the binding affinity and orientation of a derivative within the target's active site, guiding the design of more potent inhibitors. nih.govnih.gov
Bioactivity and Toxicity Prediction: Software platforms can predict a wide spectrum of potential biological activities and toxicity profiles for a given structure, allowing for early-stage identification of promising therapeutic applications and potential liabilities. auctoresonline.org
| Computational Method | Application | Predicted Parameters | Significance |
|---|---|---|---|
| Cheminformatics | Drug-Likeness Evaluation | Lipinski's Rule of Five, Veber's Rule | Assesses potential for oral bioavailability auctoresonline.org |
| Molecular Docking | Target Interaction Analysis | Binding energy, Key amino acid interactions | Guides design of potent and selective inhibitors nih.govmalariaworld.org |
| ADME Prediction | Pharmacokinetic Profiling | Human intestinal absorption, Skin permeability, CYP enzyme inhibition | Predicts how a compound will behave in the body auctoresonline.org |
| Bioactivity Scoring | Activity Prediction | Scores for GPCR ligand, ion channel modulator, enzyme inhibitor, etc. | Helps identify potential therapeutic targets auctoresonline.org |
Design and Synthesis of Derivatives with Targeted Biological Activities
This compound is a valuable scaffold for generating derivatives with diverse biological activities. The hydrazine group serves as a versatile handle for constructing larger molecules such as hydrazones, pyrazoles, and triazoles, which are prominent in many biologically active compounds. google.comnih.govnih.gov
Future research will likely focus on designing derivatives for specific therapeutic and agrochemical targets:
Antimicrobial and Antifungal Agents: The pyridine ring is a core component of many antimicrobial agents. google.com Derivatives can be designed and synthesized to target specific microbial enzymes or cellular processes. For example, hydrazone derivatives have shown promising activity against tomato bacterial spot and cucumber Fusarium wilt. google.com
Insecticidal Compounds: The combination of a chloropyridine and a pyrazole (B372694) ring, which can be formed from a hydrazinylpyridine intermediate, is a well-established scaffold in modern insecticides. nih.govjustia.com Further modification of this core structure could lead to new agents with improved potency and selectivity.
Anticancer and Enzyme Inhibitors: Hydrazine and hydrazone derivatives are known to exhibit a range of biological activities, including antiproliferative effects. nih.govresearchgate.net By designing derivatives to selectively inhibit enzymes crucial for cancer cell growth, such as carbonic anhydrases or kinases, novel therapeutic agents can be developed. nih.gov
Antimalarial Agents: Pyridine-containing hybrids have been investigated as potential antimalarial drugs, targeting enzymes like dihydrofolate reductase (DHFR) in P. falciparum. nih.govmalariaworld.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing. acs.orgresearchgate.net Flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters, improved scalability, and the potential for automation. organic-chemistry.orgresearchgate.net
The integration of this compound chemistry into these platforms presents several opportunities:
Improved Safety and Control: Many reactions involving hydrazines can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer and temperature control, minimizing the risk of runaway reactions. organic-chemistry.org
Scalability and Efficiency: Continuous flow processes can be run for extended periods, allowing for the production of large quantities of material from a small reactor setup. researchgate.net Reaction times are often significantly shorter in flow compared to batch methods. acs.orgmdpi.com
Automated Synthesis Libraries: Automated platforms can perform multi-step syntheses and purifications to rapidly generate libraries of derivatives for biological screening. researchgate.netakjournals.comresearchgate.net This high-throughput approach can accelerate the discovery of new drug candidates and agrochemicals. researchgate.netnih.gov The synthesis of various N-heterocycles, including pyridines and pyrazoles, has been successfully demonstrated using automated and continuous flow systems. mdpi.comnih.gov
The future of research on this compound is poised for significant advancement through the adoption of sustainable practices, the exploration of novel chemical reactivity, the predictive power of computational modeling, and the efficiency of automated flow chemistry. These efforts will undoubtedly unlock new applications for this versatile compound in medicine, agriculture, and materials science.
Q & A
Q. What are the standard synthetic routes for 3-Chloro-4-hydrazinylpyridine?
The compound is typically synthesized via nucleophilic substitution, where a hydrazine group replaces a leaving group (e.g., chloro or nitro) on the pyridine ring. For example, reacting 3-chloro-4-nitropyridine with hydrazine hydrate under reflux conditions in ethanol can yield the target compound. Purification often involves recrystallization or column chromatography using silica gel and polar solvents like ethyl acetate/methanol mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : and NMR to confirm substituent positions and hydrazine group integration.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHClN, MW 156.57 g/mol).
- IR Spectroscopy : Peaks near 3300 cm (N-H stretching) and 1600 cm (C=N/C=C vibrations) confirm hydrazine and aromaticity .
Q. What are the recommended storage conditions for this compound?
Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent oxidation of the hydrazine moiety. Decomposition occurs above 200°C, as noted in structurally similar hydrazinylpyridines .
Q. How can solubility challenges be addressed in experimental workflows?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous solutions. Sonication or mild heating (40–50°C) enhances dissolution .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Stoichiometry : Use a 10–20% excess of hydrazine to drive the substitution reaction.
- Catalysis : Add catalytic Cu(I) or Pd(II) to accelerate aryl-hydrazine coupling.
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation. Post-reaction, quenching with ice-water minimizes side products .
Q. What strategies resolve tautomerism-related contradictions in NMR data?
Hydrazine groups can exhibit keto-enol tautomerism, leading to variable NMR signals. Solutions include:
- Variable-Temperature NMR : Analyze spectra at 25°C and −20°C to observe tautomeric shifts.
- Computational Modeling : Compare experimental data with DFT-predicted chemical shifts for dominant tautomers .
Q. How can this compound be functionalized for enzyme inhibition studies?
Q. What methods validate conflicting melting point data in literature?
Discrepancies often arise from impurities or polymorphic forms. Validate via:
- DSC/TGA : Differential scanning calorimetry to confirm decomposition temperatures.
- Co-crystallization : Recrystallize with standard solvents (e.g., ethanol/water) and compare with authoritative databases like CAS Common Chemistry .
Q. How is computational modeling applied to predict reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
